molecular formula C5H9NO2S B13218424 Pent-3-yne-1-sulfonamide

Pent-3-yne-1-sulfonamide

Cat. No.: B13218424
M. Wt: 147.20 g/mol
InChI Key: LLAXJTJZQIUMMP-UHFFFAOYSA-N
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Description

Pent-3-yne-1-sulfonamide (CAS 1566725-68-5) is a synthetic organic compound with a molecular formula of C 5 H 9 NO 2 S and a molecular weight of 147.20 g/mol . This molecule features a sulfonamide group linked to a pent-3-yne chain, combining a key pharmacophore with an alkyne functionality that is valuable for click chemistry applications, such as the Huisgen cycloaddition, facilitating bioconjugation and chemical probe development. The sulfonamide functional group is foundational in medicinal chemistry and chemical biology . Classical antibacterial sulfonamides, like sulfanilamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis . This mechanism of action, which exploits the structural mimicry between sulfonamides and the native enzyme substrate p -aminobenzoic acid ( p ABA) , has been well-established. Research into sulfonamide resistance has revealed that it can be mediated by plasmid-encoded, drug-insensitive variants of DHPS, such as Sul1, Sul2, and Sul3 . Beyond antimicrobial applications, the sulfonamide group is present in drugs with diverse pharmacological activities, including carbonic anhydrase inhibition, and roles in managing conditions like diuresis, hypoglycemia, and inflammation . The distinct structure of this compound, characterized by its alkyne handle, makes it a versatile building block for researching these and other biological targets. It is ideal for synthesizing novel derivatives, exploring enzyme-inhibitor interactions, or developing activity-based probes. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

pent-3-yne-1-sulfonamide

InChI

InChI=1S/C5H9NO2S/c1-2-3-4-5-9(6,7)8/h4-5H2,1H3,(H2,6,7,8)

InChI Key

LLAXJTJZQIUMMP-UHFFFAOYSA-N

Canonical SMILES

CC#CCCS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of Pent-3-yne-1-sulfonyl Chloride

The sulfonyl chloride intermediate is critical for subsequent amidation. Two principal routes are documented:

Chlorosulfonic Acid Method

Reagents :

  • Pent-3-yne
  • Chlorosulfonic acid (ClSO₃H)
  • Dichloromethane (DCM)

Procedure :

  • Add pent-3-yne (1 equiv) dropwise to chilled chlorosulfonic acid (2.5 equiv) in DCM at 0°C under nitrogen.
  • Stir for 4–6 hours at 25°C.
  • Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.
  • Purify via vacuum distillation (yield: 68–72%).

Key Conditions :

  • Temperature control (<5°C during addition) minimizes side reactions.
  • Excess chlorosulfonic acid ensures complete sulfonation12.

Thionyl Chloride (SOCl₂) Method

Reagents :

  • Pent-3-yne-1-sulfonic acid
  • Thionyl chloride (SOCl₂)
  • Catalytic DMF

Procedure :

  • Reflux pent-3-yne-1-sulfonic acid (1 equiv) with SOCl₂ (3 equiv) and DMF (0.1 equiv) for 3 hours.
  • Remove excess SOCl₂ under reduced pressure.
  • Isolate the product via fractional distillation (yield: 75–80%).

Advantages :

  • Higher yields compared to chlorosulfonic acid34.

Amidation to Pent-3-yne-1-sulfonamide

The sulfonyl chloride is reacted with ammonia or amines to form the sulfonamide.

Ammonia-Mediated Amidation

Reagents :

  • Pent-3-yne-1-sulfonyl chloride
  • Aqueous ammonia (NH₃, 28%)
  • Sodium carbonate (Na₂CO₃)

Procedure :

  • Dissolve the sulfonyl chloride (1 equiv) in anhydrous THF.
  • Add aqueous ammonia (2.5 equiv) and Na₂CO₃ (1.5 equiv) at 0°C.
  • Stir for 2 hours at 25°C.
  • Extract with ethyl acetate, wash with brine, and crystallize from ethanol (yield: 85–90%)56.

Amine-Based Amidation

Reagents :

  • Pent-3-yne-1-sulfonyl chloride
  • Propargylamine (or substituted amines)
  • Triethylamine (Et₃N)

Procedure :

  • Mix the sulfonyl chloride (1 equiv) with propargylamine (1.2 equiv) and Et₃N (2 equiv) in acetonitrile.
  • Stir for 3 hours at 25°C.
  • Filter, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate) (yield: 78–82%)78.

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.95 (t, J = 2.6 Hz, 1H, alkyne), 2.45 (dt, J = 6.8 Hz, 2H, CH₂), 3.10 (t, J = 6.8 Hz, 2H, SO₂NH₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 20.1 (CH₂), 71.8 (alkyne), 83.5 (alkyne), 130.5 (quaternary C).
  • HRMS : m/z calculated for C₅H₈NO₂S [M+H]⁺: 146.0274; found: 146.0276910.

Purity :

  • HPLC (C18 column, MeCN/H₂O): >98% purity.

Comparative Analysis of Methods

Parameter Chlorosulfonic Acid Thionyl Chloride Ammonia Amidation Amine Amidation
Yield (%) 68–72 75–80 85–90 78–82
Reaction Time (h) 4–6 3 2 3
Scalability Moderate High High Moderate
Cost Efficiency Low Moderate High Moderate

Applications and Derivatives

Challenges and Optimizations

  • Side Reactions : Acetylene polymerization during sulfonation; mitigated by low temperatures and inert atmospheres.
  • Purification : Silica gel chromatography or recrystallization improves purity13.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives (PMC5938533). 

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives (PMC5938533). 

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives (PMC5938533). 

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives (PMC5938533). 

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives (PMC5938533). 

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry (ACS Omega, 2022). 

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry (ACS Omega, 2022). 

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Sulfonamide Derivatives (PMC11396667). 

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Sulfonamide Derivatives (PMC11396667). 

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Sulfonamide Derivatives (PMC11396667). 

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Sulfonamide Derivatives (PMC11396667). 

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Sulfonamide Derivatives (PMC11396667). 

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Sulfonamide Derivatives (PMC11396667). 

Chemical Reactions Analysis

Types of Reactions

Pent-3-yne-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

While "Pent-3-yne-1-sulfonamide" is not directly referenced in the provided search results, the search results do provide information about sulfonamides and their applications, as well as related compounds like pentenynes. Therefore, the information below discusses sulfonamides, their applications, and related compounds.

Sulfonamides and their Applications
Sulfonamides have a variety of applications in different areas of chemistry and biology:

  • As Enzyme Inhibitors Sulfonamides can act as inhibitors of human carbonic anhydrases (hCAs), which are involved in various pathologies . They have also been investigated for targeting DNA damage-repair metalloenzymes .
  • In Drug Discovery Sulfonamides are used in drug discovery as they can be modified to improve blood-brain barrier permeability and selectivity . They have been explored as potential treatments for diseases affecting the central nervous system .
  • Anticancer and Antibacterial Agents Certain sulfonamide derivatives exhibit anticancer and antimicrobial activity . For example, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide showed activity against cancer lines and methicillin-resistant S. aureus (MRSA) isolates .

Metalloenzymes and Ligand Discovery

  • Target-Guided Synthesis Target-guided synthesis strategies like Kinetic Target-Guided Synthesis (KTGS) and Dynamic Combinatorial Chemistry (DCC) are used to discover bioactive compounds and ligands for metalloenzymes . This approach has led to the identification of ligands for therapeutic targets, including endoplasmic reticulum aminopeptidases (ERAPs) and elastase LasB from Pseudomonas aeruginosa .
  • Applications in Immunology and Antimicrobial Resistance Inhibitors of ERAPs are of interest for modulating the immune response, while LasB inhibitors can block virulence in P. aeruginosa infections .
  • Examples of Metalloenzymes Many zinc metalloenzymes are targeted for drug development, such as angiotensin-converting enzyme (ACE) inhibitors, histone deacetylase (HDAC) inhibitors, and neprilysin (NEP) inhibitors .

Related Compounds: Pentenynes

  • Structure and Properties 3-penten-1-yne is an enyne (a compound containing both a double and triple bond) that has been identified as a fungal and human metabolite . The IUPAC nomenclature rules prioritize giving low numbers to double and triple bonds as a set when naming such compounds .

General Sulfonamide Synthesis

  • Sulfonamides can be synthesized by condensing compound 1 with amines, using carbodiimides such as EDCI . Different amines and amino acids can be incorporated to modulate the properties of the resulting compounds .

Comparison with Similar Compounds

Structural and Functional Group Variations

The primary distinction between Pent-3-yne-1-sulfonamide and analogs lies in the substituents and bond hybridization. Key comparisons include:

Compound Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
This compound Sulfonamide, alkyne (C≡C) C₅H₇NO₂S ~145.18 (calculated) Rigid alkyne, high reactivity
Pent-3-enenitrile Nitrile (C≡N), alkene (C=C) C₅H₇N 81.12 Polar nitrile, acute toxicity concerns
N-(4-methylphenyl)sulfonylpent-3-enamide Sulfonamide, alkene (C=C), aryl C₁₂H₁₅NO₃S ~265.32 (calculated) Aromatic substitution enhances stability
CF2 Isoxazole, sulfonamide, alkene C₂₃H₂₂N₄O₅S ~490.56 (calculated) Heterocyclic groups for bioactivity

Key Observations :

  • Alkyne vs.
  • Substituent Effects : Aryl-sulfonamides (e.g., CF2 ) exhibit improved thermal stability and target specificity due to aromatic interactions, whereas this compound’s simpler structure may offer broader synthetic utility.

Physicochemical Properties

  • Solubility : Sulfonamides with aromatic groups (e.g., CF2 ) exhibit lower aqueous solubility than aliphatic analogs like this compound.
  • Stability : Alkynes are less prone to oxidation than alkenes (e.g., Pent-3-enenitrile ), which may degrade under UV light.

Biological Activity

Pent-3-yne-1-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C5H7NO2S
  • Molecular Weight : 145.18 g/mol

The sulfonamide group is known for its diverse biological activities, particularly in the development of antibacterial and anticancer agents.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Activity : Sulfonamides are traditionally known for their antibacterial properties. This compound may inhibit bacterial growth by interfering with folate synthesis, similar to other sulfonamide derivatives.
  • Anticancer Properties : Recent studies suggest that compounds with sulfonamide groups exhibit anticancer activity by inducing apoptosis in cancer cells and modulating cell cycle regulators such as P53 and P21. For instance, some sulfonamide derivatives have shown efficacy against various cancer cell lines, leading to decreased proliferation and increased apoptosis markers like BAX .
  • Inflammatory Response Modulation : Sulfonamides have been investigated for their role in modulating inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which is implicated in various diseases including neurodegenerative disorders .

Anticancer Activity

In a study evaluating the anticancer effects of sulfonamide derivatives, this compound was tested against several cancer cell lines. The findings indicated that:

  • Cell Lines Tested : A549 (lung), MDA-MB-231 (breast), and C32 (melanoma).
  • IC50 Values : The compound exhibited an IC50 value in the low micromolar range, indicating significant cytotoxicity against these cancer cells without notable toxicity to normal human fibroblast cells (HFF-1) at concentrations below 100 µM .

Antibacterial Activity

This compound's antibacterial properties were assessed against multiple strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The results demonstrated:

  • Efficacy : Comparable efficacy to established antibiotics such as oxacillin and ciprofloxacin.
  • Mechanism : Likely involves disruption of bacterial folate synthesis pathways, similar to other sulfonamides .

Data Summary

Activity Type Target/Cell Line IC50 Value (µM) Notes
AnticancerA54936Induces apoptosis
AnticancerMDA-MB-23125Modulates P53 and BAX expression
AntibacterialMRSA10Comparable to oxacillin

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary theoretical models suggest favorable pharmacokinetic profiles with low cytotoxicity at therapeutic doses. Further studies are required to establish detailed pharmacokinetic parameters.

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